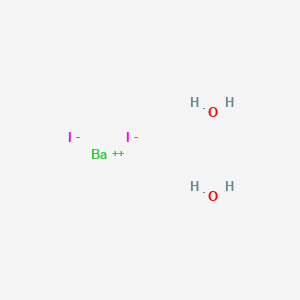

Barium iodide dihydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

It exists as colorless crystals and is freely soluble in water, ethanol, and acetone . This compound is commonly used in various fields of research and industry due to its unique physical and chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Barium iodide dihydrate can be synthesized by the neutralization of barium carbonate with hydroiodic acid (HI) in water. The product crystallizes as the hydrate BaI₂·2H₂O. The reaction is as follows : [ \text{BaCO}_3 + 2\text{HI} \rightarrow \text{BaI}_2 + \text{H}_2\text{O} + \text{CO}_2 ]

Another method involves the reaction of barium metal with iodine molecules, which is highly reactive : [ \text{Ba} + \text{I}_2 \rightarrow \text{BaI}_2 ]

Industrial Production Methods

In industrial settings, this compound is typically produced by reacting barium hydroxide with ammonium carbonate in the presence of a hydrogen periodate reagent .

Analyse Des Réactions Chimiques

Dehydration to Anhydrous Barium Iodide

Heating the dihydrate at ~539°C removes water molecules:

BaI2⋅2H2OΔBaI2+2H2O↑

The anhydrous form retains an orthorhombic crystal structure similar to PbCl₂ .

Precipitation Reactions

Barium iodide dihydrate reacts with sulfates and halides to form insoluble products:

| Reaction Type | Equation | Product | Reference |

|---|---|---|---|

| Sulfate Precipitation | BaI2+Na2SO4→BaSO4↓+2NaI | White BaSO₄ precipitate | |

| Bromide Exchange | BaI2+2KBr→BaBr2+2KI | Yellow KI precipitate |

Redox Reactions

Barium iodide participates in redox processes:

a. Reduction to Barium Metal

BaI2+2Li biphenyl →Ba+2LiI

Lithium biphenyl acts as a strong reductant, yielding highly reactive barium metal .

b. Oxidation in Air

Exposure to oxygen at elevated temperatures forms barium oxide:

2BaI2+3O2Δ2BaO+2I2O5

This reaction highlights its sensitivity to atmospheric oxygen .

Substitution Reactions

BaI₂·2H₂O reacts with organopotassium reagents to form organobarium compounds:

BaI2+2RK→R2Ba+2KI

These reactions are critical for synthesizing barium-based catalysts .

Dissociation and Ionic Behavior

In aqueous solution, BaI₂·2H₂O dissociates completely:

BaI2⋅2H2O→Ba2++2I−+2H2O

The liberated Ba²⁺ ions interact with anions (e.g., CO₃²⁻, SO₄²⁻) to form precipitates.

Thermal Decomposition

At temperatures exceeding 740°C, BaI₂ decomposes:

2BaI2>740∘C2Ba+2I2↑

This pathway is significant in metallurgical processes .

Applications De Recherche Scientifique

Barium iodide dihydrate is used in various scientific research applications, including:

Mécanisme D'action

The mechanism of action of barium iodide dihydrate involves its ability to dissociate into barium and iodide ions in solution. These ions can then participate in various chemical reactions, such as precipitation and double displacement reactions . The molecular targets and pathways involved depend on the specific reaction and application.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to barium iodide dihydrate include:

- Barium fluoride (BaF₂)

- Barium chloride (BaCl₂)

- Barium bromide (BaBr₂)

- Calcium iodide (CaI₂)

- Strontium iodide (SrI₂)

Uniqueness

This compound is unique due to its high solubility in water, ethanol, and acetone, as well as its ability to form organobarium compounds . Its crystalline structure is similar to that of lead(II) chloride, with each barium center bound to nine iodide ligands .

Propriétés

Numéro CAS |

7787-33-9 |

|---|---|

Formule moléculaire |

BaH2I2O |

Poids moléculaire |

409.15 g/mol |

Nom IUPAC |

barium(2+);diiodide;hydrate |

InChI |

InChI=1S/Ba.2HI.H2O/h;2*1H;1H2/q+2;;;/p-2 |

Clé InChI |

SWTWMMDNFNVMEN-UHFFFAOYSA-L |

SMILES |

O.O.[I-].[I-].[Ba+2] |

SMILES canonique |

O.[I-].[I-].[Ba+2] |

Key on ui other cas no. |

7787-33-9 |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.